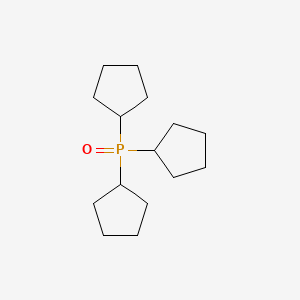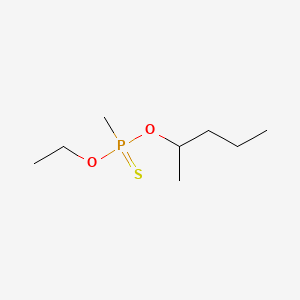![molecular formula C9H12N2O11P2 B14169517 [5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate CAS No. 92544-21-3](/img/structure/B14169517.png)
[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, an oxolan ring, and a phosphono hydrogen phosphate group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and oxolan intermediates, followed by their coupling with a phosphono hydrogen phosphate group. Common reagents used in these reactions include phosphoric acid derivatives, organic solvents, and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for high yield and purity, involving controlled reaction conditions such as temperature, pressure, and pH. Advanced purification methods, including chromatography and crystallization, are used to isolate the final product.
化学反应分析
Types of Reactions
[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives.
科学研究应用
[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, including antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of [5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The phosphono hydrogen phosphate group plays a crucial role in these interactions, facilitating binding and catalytic processes.
相似化合物的比较
Similar Compounds
[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate: shares structural similarities with other pyrimidine and oxolan derivatives.
This compound: is compared with compounds like and .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
属性
CAS 编号 |
92544-21-3 |
|---|---|
分子式 |
C9H12N2O11P2 |
分子量 |
386.15 g/mol |
IUPAC 名称 |
[5-(2,4-dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H12N2O11P2/c12-5-3-8(11-2-1-7(13)10-9(11)14)21-6(5)4-20-24(18,19)22-23(15,16)17/h1-2,6,8H,3-4H2,(H,18,19)(H,10,13,14)(H2,15,16,17) |
InChI 键 |
VWWHJAXEDCVPRV-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(C1=O)COP(=O)(O)OP(=O)(O)O)N2C=CC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


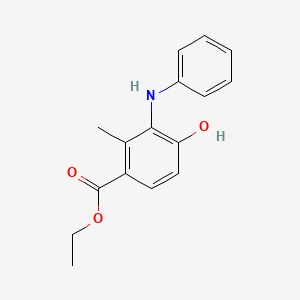
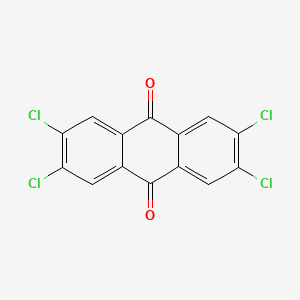
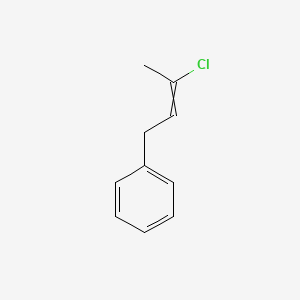
![10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B14169449.png)
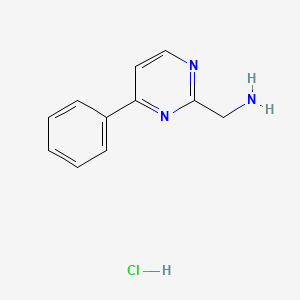
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14169466.png)
![6-bromo-2-[(4-nitrophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14169467.png)


![2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14169483.png)

![2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide]](/img/structure/B14169498.png)
